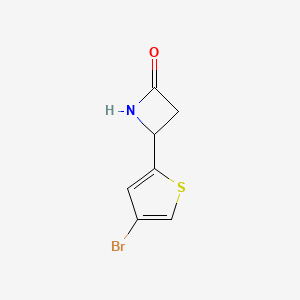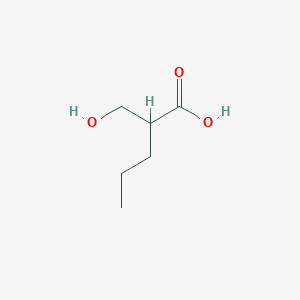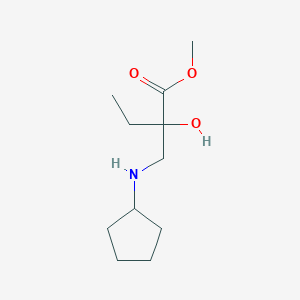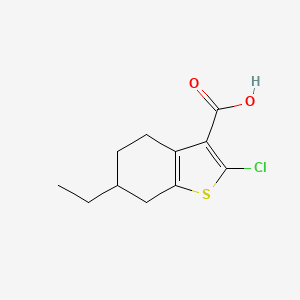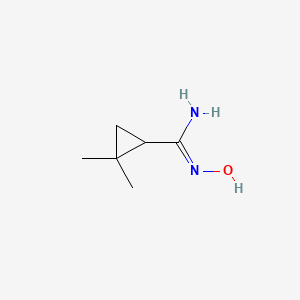
N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide structure .
Industrial Production Methods
Industrial production methods for N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The hydroxyl group and imidamide structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-hydroxy-2,2-dimethylcyclopropane-1-carboxamide
- 2,2-dimethylcyclopropane-1-carboximidamide
- N’-hydroxy-2,2-dimethylcyclopropane-1-carboxylate
Uniqueness
N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide is unique due to its specific combination of a cyclopropane ring with an imidamide group and a hydroxyl group. This structure imparts distinct reactivity and stability, making it valuable for various applications .
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide |
InChI |
InChI=1S/C6H12N2O/c1-6(2)3-4(6)5(7)8-9/h4,9H,3H2,1-2H3,(H2,7,8) |
InChI-Schlüssel |
AUICVUZUHQWWGO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC1/C(=N/O)/N)C |
Kanonische SMILES |
CC1(CC1C(=NO)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


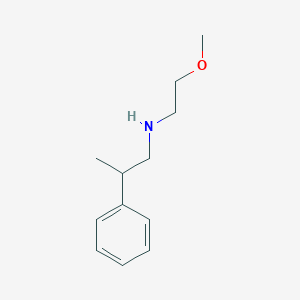
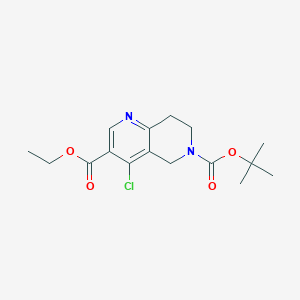
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
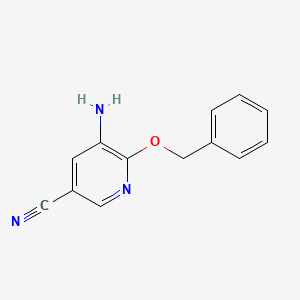
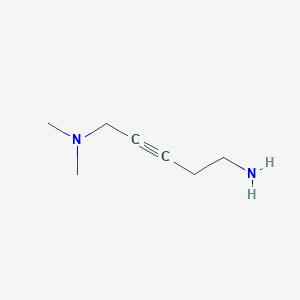
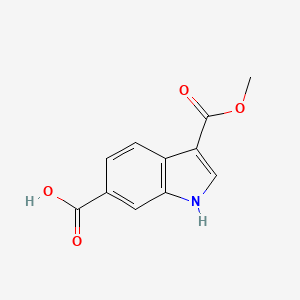


![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)
